molecular formula C11H13NO3 B13067936 Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate

Cat. No.: B13067936
M. Wt: 207.23 g/mol
InChI Key: TXMPSABQXNCJIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxylate groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzofuran compounds .

Scientific Research Applications

Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate include other benzofuran derivatives, such as:

Uniqueness

Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and reactivity. Its combination of amino and carboxylate groups within the benzofuran framework makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-4H,2,5-6,12H2,1H3

InChI Key

TXMPSABQXNCJIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCOC2=C(C=C1)N

Origin of Product

United States

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